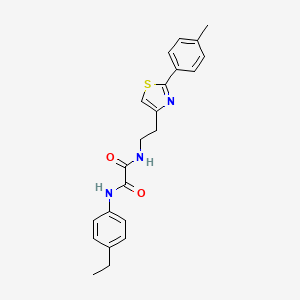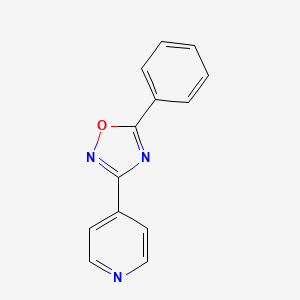
4-(5-Fenil-1,2,4-oxadiazol-3-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Una serie de derivados de (4-(1,2,4-oxadiazol-5-il) fenil)-2-aminoacetamida, que incluyen “4-(5-Fenil-1,2,4-oxadiazol-3-il)piridina”, mostraron una buena antineuroinflamación en un estudio previo . Estos compuestos tienen una buena actividad antiinflamatoria y podrían inhibir significativamente la producción de factores inflamatorios relevantes .
Tratamiento para la Artritis
Se ha encontrado que estos compuestos tienen aplicaciones potenciales en el tratamiento de la artritis . En particular, el compuesto f15 mostró el rendimiento más destacado, podría inhibir significativamente la producción de factores inflamatorios relevantes en células RAW264.7 inducidas por lipopolisacárido (LPS) . También redujo la hinchazón secundaria del pie y el índice artrítico en ratas con artritis inducida por adyuvante (AIA) e inhibió la producción de TNF-α e IL-1β en suero .
Desarrollo de Medicamentos
El anillo heterocíclico 1,2,4-oxadiazol, que es parte de “this compound”, ha recibido una considerable atención debido a sus propiedades bioisostéricas únicas y un espectro inusualmente amplio de actividades biológicas . Por lo tanto, es un marco perfecto para el desarrollo de nuevos fármacos .
Actividad Antimicrobiana
Algunos derivados de 1,2,4-oxadiazol han mostrado resultados antibacterianos comparables a los del fármaco de referencia (amoxicilina) . Sin embargo, la actividad antimicrobiana específica de “this compound” no se menciona en los resultados de la búsqueda.
Actividad Antifúngica
Las actividades antifúngicas in vitro de algunos derivados de 1,2,4-oxadiazol se han evaluado contra Colletotrichum orbiculare, Botrytis cinerea y Rhizoctonia solani . Sin embargo, la actividad antifúngica específica de “this compound” no se menciona en los resultados de la búsqueda.
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.
Análisis Bioquímico
Biochemical Properties
The 1,2,4-oxadiazole derivatives, including 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown potent antiviral activity against Zika virus infections . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, contributing to their biological activity .
Cellular Effects
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine and similar compounds have demonstrated significant effects on various types of cells and cellular processes . They have been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells , indicating their potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
Similar 1,2,4-oxadiazole derivatives have shown moderate to strong antibacterial effects over time in laboratory studies .
Dosage Effects in Animal Models
This suggests that the effects of these compounds may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
1,2,4-oxadiazole derivatives are generally known for their broad spectrum of biological activities, suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
Given the lipophilic nature of 1,2,4-oxadiazole derivatives, they are likely to be able to cross cell membranes and distribute within cells .
Subcellular Localization
Based on the properties of similar compounds, it is possible that it may be localized to specific compartments or organelles within the cell depending on its interactions with other biomolecules .
Propiedades
IUPAC Name |
5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYQZJFVKRLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
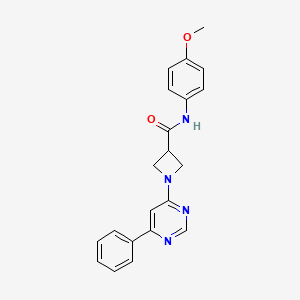
![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)
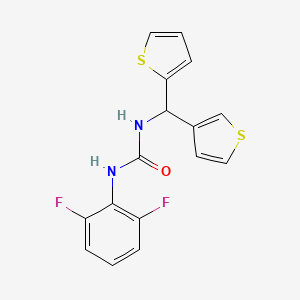

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
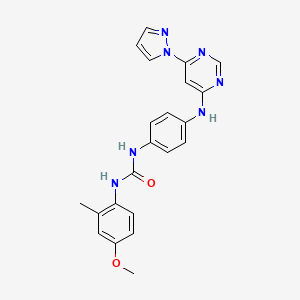
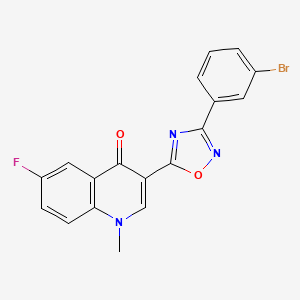
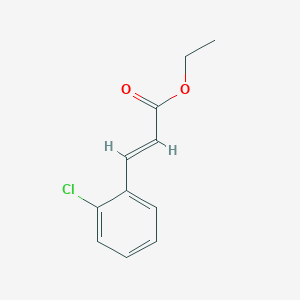
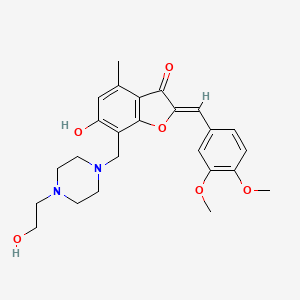
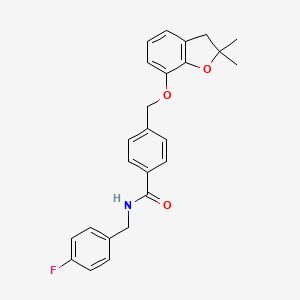
![N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2476526.png)
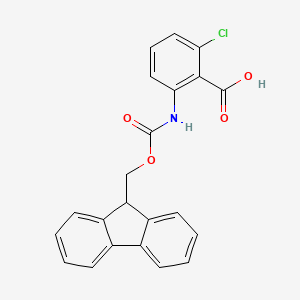
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
